Methyl 4-(benzyloxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(benzyloxy)-3-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
The enzyme system from Pseudomonas putida can selectively demethylate para-substituted benzoic acid derivatives like Methyl 4-(benzyloxy)-3-methoxybenzoate, which could have implications in biochemical research and industrial applications (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
In plant biology, specifically in wheat seedlings, the O-demethylation of para methoxy groups in benzoic acids leads to the production of various acids, hinting at possible compartmentalization within plant cells (Harms & Prieß, 1973).
A synthesis study involving this compound led to the creation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, which has potential applications in pharmaceuticals and materials science (Wang et al., 2015).
A novel compound from mangrove fungus, which shows similarities to this compound, has demonstrated antimicrobial, antifungal, and cytotoxic properties (Shao et al., 2007).
Research into the dissociation of 3- and 4-substituted benzoic acids, including derivatives like this compound, has explored their potential as antineoplastic agents (Sainsbury, 1975).
Suzuki cross-coupling reactions involving this compound can produce biaryls, which are significant in organic synthesis and pharmaceuticals (Chaumeil, Signorella, & Drian, 2000).
Prenylated p-hydroxybenzoic acid derivatives from Piper aduncum leaves, related to this compound, have shown antimicrobial and molluscicidal activity (Orjala et al., 1993).
In anaerobic bacteria, the metabolism of methoxylated benzoic acids, like this compound, results in hydroxylated derivatives, offering C1 growth substrates for these bacteria (Deweerd, Saxena, Nagle, & Suflita, 1988).
Safety and Hazards
“Methyl 4-(benzyloxy)-3-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
“Methyl 4-(benzyloxy)-3-methoxybenzoate” has potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological research. It can be used in the synthesis of new compounds or intermediates used in a wide range of research areas .
Properties
IUPAC Name |
methyl 3-methoxy-4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGZHXRPIFVQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407895 | |
Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56441-97-5 | |
Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the aromatic rings in Methyl 4-(benzyloxy)-3-methoxybenzoate?
A1: The two aromatic rings in the this compound molecule are nearly perpendicular to each other. This arrangement is described by a dihedral angle of 85.81° between the rings. []
Q2: How do the molecules of this compound arrange themselves in the solid state?
A2: The crystal structure of this compound reveals that the molecules are linked together in chains along the b-axis by C—H⋯O hydrogen bonds. These chains are further connected by C—H⋯π interactions, resulting in the formation of two-dimensional networks parallel to the (102) plane. []
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